Methyl indoline-3-carboxylate
Overview
Description
Methyl indoline-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Methyl indoline-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, including this compound, are known to interact with multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole and its derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan . .
Biochemical Analysis
Biochemical Properties
Methyl indoline-3-carboxylate plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This compound is known to interact with enzymes such as indole synthase and methyl indole-3-acetate methyltransferase, which are involved in the synthesis and modification of indole derivatives . These interactions are essential for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been found to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, this compound can modulate the activity of key signaling pathways, such as the aryl hydrocarbon receptor (AHR) pathway, which plays a role in regulating immune responses and maintaining intestinal homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds with enzymes and proteins, leading to the inhibition of their activity . It also interacts with nuclear receptors, such as the aryl hydrocarbon receptor, to regulate gene expression and modulate cellular responses . These molecular interactions are critical for the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo metabolic transformations that affect their stability and biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained changes in cellular processes and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of indole derivatives . The metabolic pathways of this compound can influence its biological activity and therapeutic potential by affecting its stability, bioavailability, and interactions with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within various tissues, including the liver and intestines . The localization and accumulation of this compound in specific tissues can impact its biological effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for its interactions with biomolecules and its role in regulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl indoline-3-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the reductive cyclization of alkynyl α-iminoesters using an organosuperbase catalyst and a reductant like 1-dodecanethiol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl indoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Methyl indoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-3-carboxylate
- Ethyl indole-3-carboxylate
- Methyl indole-2-carboxylate
Uniqueness
Methyl indoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBVRCJGIGWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662836 | |
Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-71-9 | |
Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39891-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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